
(2-Chloro-6-ethoxyquinolin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-ethoxyquinolin-3-yl)methanamine is an organic compound with the molecular formula C12H13ClN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position, an ethoxy group at the sixth position, and a methanamine group at the third position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-ethoxyquinolin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-chloro-6-ethoxyquinoline.
Formation of Intermediate: The intermediate is formed by reacting 2-chloro-6-ethoxyquinoline with a suitable amine source under controlled conditions.
Final Product: The final product, this compound, is obtained through purification and isolation techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-ethoxyquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
(2-Chloro-6-ethoxyquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-ethoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares the chloro and quinoline core but differs in the functional groups attached.
2-Chloro-6-methoxyquinoline: Similar structure with a methoxy group instead of an ethoxy group.
Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole substituents.
Uniqueness
(2-Chloro-6-ethoxyquinolin-3-yl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
(2-chloro-6-ethoxyquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2,7,14H2,1H3 |
Clé InChI |
RFBYAZNLAOJPHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



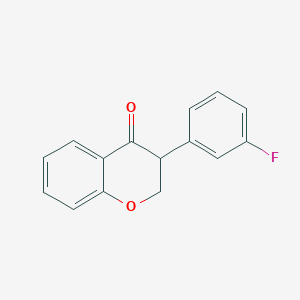
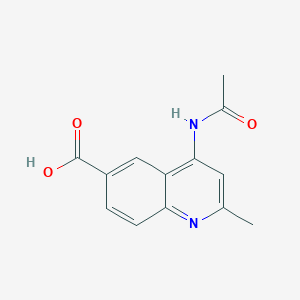
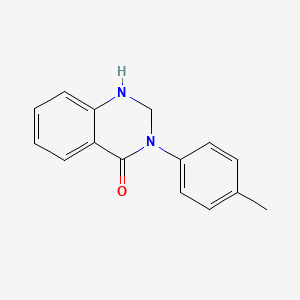
![1-(3-Methylnaphtho[1,2-b]thiophen-2-yl)ethan-1-one](/img/structure/B11872694.png)


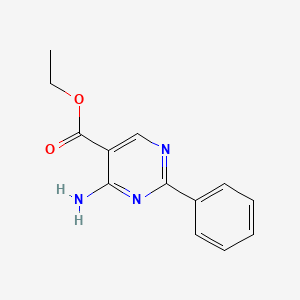
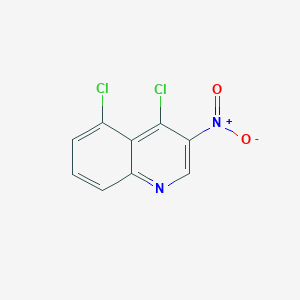
![tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11872737.png)
![tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate](/img/structure/B11872738.png)
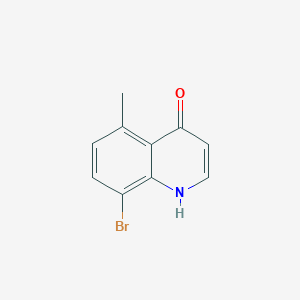

![n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11872748.png)
